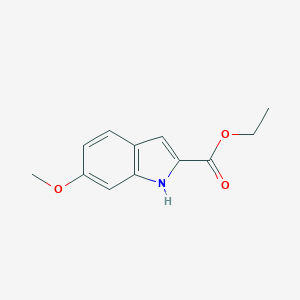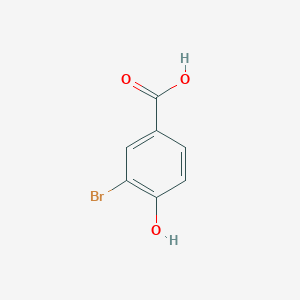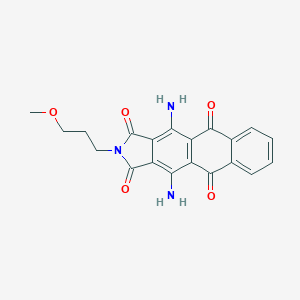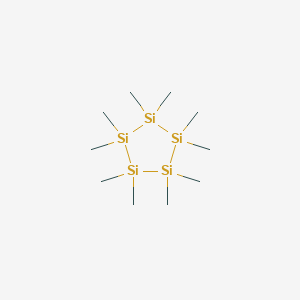
Zinc sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc sulfamate is a chemical compound that has gained attention in recent years due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of Zn(SO3NH2)2. Zinc sulfamate has been extensively studied for its unique properties and potential uses in areas such as electroplating, corrosion protection, and catalysis.
Mécanisme D'action
The mechanism of action of zinc sulfamate is not fully understood, but it is believed to act as a complexing agent that can form stable complexes with metal ions. These complexes can then be used for various applications, such as electroplating and corrosion protection.
Biochemical and Physiological Effects:
Zinc sulfamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has been used as a food additive in some countries. Further research is needed to fully understand its potential effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using zinc sulfamate in lab experiments is its relatively low cost compared to other chemical compounds. It is also relatively easy to synthesize and purify. However, one limitation is that it is not widely available and may be difficult to obtain in some regions.
Orientations Futures
There are many potential future directions for research on zinc sulfamate. One area of interest is its potential use as a replacement for traditional cyanide-based electroplating solutions. Another area of research is its potential use as a corrosion inhibitor for metals. In addition, it may have potential applications in catalysis and other chemical reactions. Further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of zinc sulfamate is a relatively simple process that involves the reaction of zinc oxide with sulfamic acid. The reaction takes place at high temperatures and produces zinc sulfamate as a white crystalline powder. The purity of the resulting product can be improved by recrystallization.
Applications De Recherche Scientifique
Zinc sulfamate has been studied extensively for its potential applications in various fields. In the field of electroplating, it has been shown to be an effective replacement for traditional cyanide-based electroplating solutions. Zinc sulfamate is also being investigated as a potential corrosion inhibitor for metals such as steel and aluminum. In addition, it has been studied as a catalyst for various chemical reactions.
Propriétés
Numéro CAS |
13770-90-6 |
|---|---|
Nom du produit |
Zinc sulfamate |
Formule moléculaire |
H4N2O6S2Zn |
Poids moléculaire |
257.6 g/mol |
Nom IUPAC |
zinc;disulfamate |
InChI |
InChI=1S/2H3NO3S.Zn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
Clé InChI |
YDJJYISOOCYHQU-UHFFFAOYSA-L |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Zn+2] |
SMILES canonique |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Zn+2] |
Autres numéros CAS |
13770-90-6 |
Numéros CAS associés |
5329-14-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



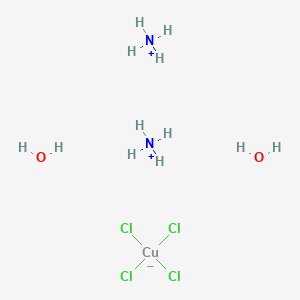

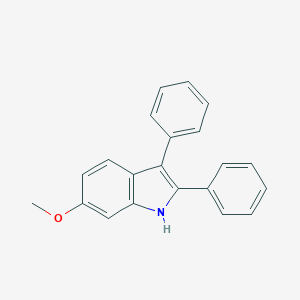
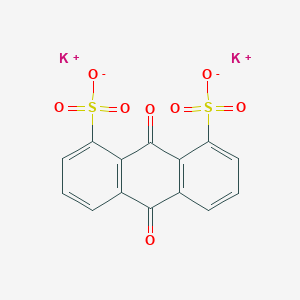
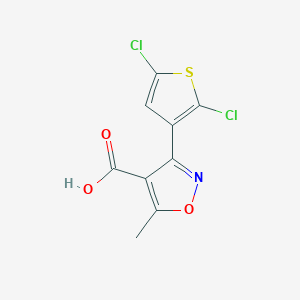
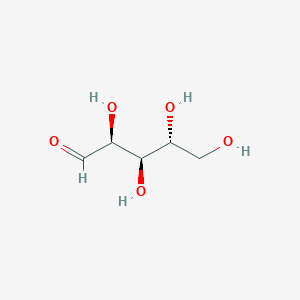
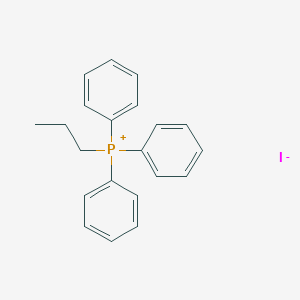
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
